molecular formula C23H28N2O3 B2396380 N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide CAS No. 1797842-34-2

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2396380
CAS No.: 1797842-34-2
M. Wt: 380.488
InChI Key: GTJWGJAEPJBWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The methoxy group can form hydrogen bonds with amino acid residues, enhancing binding affinity. The oxane ring can provide structural rigidity, influencing the overall conformation of the molecule .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-27-21-11-14-25(17-21)20-9-7-19(8-10-20)24-22(26)23(12-15-28-16-13-23)18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWGJAEPJBWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.